molecular formula C30H25NOP2 B1594996 (Diphenylphosphonimido)triphenylphosphorane CAS No. 2156-69-6

(Diphenylphosphonimido)triphenylphosphorane

Cat. No.: B1594996
CAS No.: 2156-69-6
M. Wt: 477.5 g/mol
InChI Key: BXXYQIADDPAMGV-UHFFFAOYSA-N
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Description

(Diphenylphosphonimido)triphenylphosphorane is an organophosphorus compound with the molecular formula C30H25NOP2. It is a versatile reagent used in organic synthesis and coordination chemistry. The compound is known for its ability to form stable complexes with various metal ions, making it valuable in catalysis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

(Diphenylphosphonimido)triphenylphosphorane can be synthesized through the reaction of triphenylphosphine with diphenylphosphonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition .

Industrial Production Methods

This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(Diphenylphosphonimido)triphenylphosphorane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(Diphenylphosphonimido)triphenylphosphorane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Diphenylphosphonimido)triphenylphosphorane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The compound’s molecular targets include metal centers in enzymes and catalytic systems, where it can influence reaction pathways and enhance reaction rates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Diphenylphosphonimido)triphenylphosphorane is unique due to its ability to form stable complexes with a wide range of metal ions, making it highly versatile in catalysis and material science. Its stability and reactivity profile distinguish it from other similar compounds, providing unique advantages in specific applications .

Properties

IUPAC Name

diphenylphosphorylimino(triphenyl)-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25NOP2/c32-34(29-22-12-4-13-23-29,30-24-14-5-15-25-30)31-33(26-16-6-1-7-17-26,27-18-8-2-9-19-27)28-20-10-3-11-21-28/h1-25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXYQIADDPAMGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=NP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25NOP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944164
Record name P,P-Diphenyl-N-(triphenyl-lambda~5~-phosphanylidene)phosphinic amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2156-69-6
Record name NSC76071
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name P,P-Diphenyl-N-(triphenyl-lambda~5~-phosphanylidene)phosphinic amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70944164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name di(phenyl)phosphorylimino-tri(phenyl)-$l^{5}-phosphane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Diphenylphosphonimido)triphenylphosphorane
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(Diphenylphosphonimido)triphenylphosphorane
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(Diphenylphosphonimido)triphenylphosphorane
Reactant of Route 4
(Diphenylphosphonimido)triphenylphosphorane
Reactant of Route 5
(Diphenylphosphonimido)triphenylphosphorane
Reactant of Route 6
(Diphenylphosphonimido)triphenylphosphorane

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